7-benzoyl-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
7-Benzoyl-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a heterocyclic compound featuring a fused quinolinone core with a [1,3]dioxolo ring system. Key structural elements include:
- 7-Benzoyl group: A substituted aromatic ketone at position 7, influencing electronic properties and binding interactions.
- 5-(2-Methoxyphenyl)methyl substituent: A benzyl-derived moiety with a methoxy group at the ortho position, modulating steric and electronic effects.
This compound belongs to a class of molecules studied for their structural diversity and biological activities, including cytotoxicity and enzyme inhibition .
Properties
IUPAC Name |
7-benzoyl-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5/c1-29-21-10-6-5-9-17(21)13-26-14-19(24(27)16-7-3-2-4-8-16)25(28)18-11-22-23(12-20(18)26)31-15-30-22/h2-12,14H,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMQLFXOJBWEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-benzoyl-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one (CAS No: 866588-32-1) is a member of the quinoline family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C25H19NO5
- Molecular Weight : 425.43 g/mol
- IUPAC Name : 7-benzoyl-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
The structure features a quinoline core with a dioxole moiety and a methoxyphenyl group that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds like this compound exhibit various biological activities including:
-
Anticancer Activity :
- The compound has shown significant cytotoxic effects against several cancer cell lines including HeLa (cervical cancer) and HT-29 (colorectal cancer). In vitro studies demonstrated IC50 values indicating potent antiproliferative effects.
- Mechanistically, it may induce apoptosis through mitochondrial pathways and oxidative stress mechanisms.
-
Antimicrobial Properties :
- Preliminary studies suggest antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure may facilitate interactions with bacterial cell membranes or specific targets within bacterial cells.
-
Antioxidant Activity :
- The presence of methoxy groups in the compound is hypothesized to enhance its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
Case Studies and Experimental Findings
A series of experiments were conducted to evaluate the biological activity of the compound:
Table 1: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induces apoptosis via ROS generation |
| HT-29 | 15.0 | Cell cycle arrest at G2/M phase |
| A2780 (ovarian) | 11.0 | Mitochondrial membrane depolarization |
Source: Experimental data from in vitro assays.
Antimicrobial Activity
In antimicrobial assays, the compound exhibited varying degrees of activity against different bacterial strains:
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 10 | 64 µg/mL |
| Bacillus subtilis | 20 | 16 µg/mL |
Source: Antimicrobial susceptibility testing results.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS), leading to mitochondrial dysfunction.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., fluorine) : Improve metabolic stability and alter binding affinities .
- Heterocyclic Modifications (e.g., benzotriazole) : Introduce hydrogen-bonding or π-stacking interactions for enzyme targeting .
Cytotoxicity and Structure-Activity Relationships (SAR)
- Compounds with halogenated benzoyl groups (e.g., 4-fluorobenzoyl) exhibit enhanced cytotoxicity in breast cancer cell lines (MCF-7, MDA-MB-231) due to improved cellular uptake and interaction with DNA topoisomerases .
- The 2-methoxyphenylmethyl group in the target compound may confer selectivity toward cancer cells by modulating interactions with tubulin or kinases .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
